molecular formula C6H15O3P B14493036 (tert-Butylperoxy)(dimethyl)oxo-lambda~5~-phosphane CAS No. 63262-92-0

(tert-Butylperoxy)(dimethyl)oxo-lambda~5~-phosphane

Cat. No.: B14493036
CAS No.: 63262-92-0
M. Wt: 166.16 g/mol
InChI Key: MMLSMVVTUQWBQO-UHFFFAOYSA-N
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Description

(tert-Butylperoxy)(dimethyl)oxo-lambda~5~-phosphane is an organophosphorus compound that features a tert-butylperoxy group and a dimethylphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (tert-Butylperoxy)(dimethyl)oxo-lambda~5~-phosphane typically involves the reaction of tert-butyl hydroperoxide with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

  • Preparation of tert-butyl hydroperoxide.
  • Reaction of tert-butyl hydroperoxide with dimethylphosphoryl chloride in the presence of a base such as triethylamine.
  • Purification of the product using techniques like distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Safety measures are strictly adhered to due to the reactive nature of the peroxide group.

Chemical Reactions Analysis

Types of Reactions: (tert-Butylperoxy)(dimethyl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, often acting as an oxidizing agent.

    Reduction: Under specific conditions, the compound can be reduced to form different phosphorus-containing products.

    Substitution: The compound can undergo substitution reactions where the tert-butylperoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of tert-butyl alcohol and dimethylphosphoric acid.

    Reduction: Formation of dimethylphosphine oxide.

    Substitution: Formation of various substituted phosphine oxides.

Scientific Research Applications

(tert-Butylperoxy)(dimethyl)oxo-lambda~5~-phosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of (tert-Butylperoxy)(dimethyl)oxo-lambda~5~-phosphane involves the homolytic cleavage of the peroxide bond, leading to the formation of tert-butoxy radicals and dimethylphosphoryl radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: (tert-Butylperoxy)(dimethyl)oxo-lambda~5~-phosphane is unique due to the presence of both a peroxide group and a phosphoryl group, allowing it to participate in a wide range of chemical reactions. Its dual functionality makes it valuable in both synthetic and industrial applications.

Properties

CAS No.

63262-92-0

Molecular Formula

C6H15O3P

Molecular Weight

166.16 g/mol

IUPAC Name

2-dimethylphosphorylperoxy-2-methylpropane

InChI

InChI=1S/C6H15O3P/c1-6(2,3)8-9-10(4,5)7/h1-5H3

InChI Key

MMLSMVVTUQWBQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOP(=O)(C)C

Origin of Product

United States

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